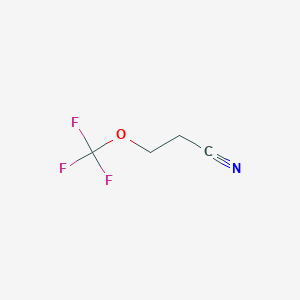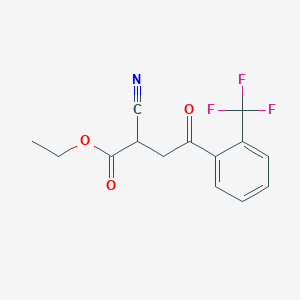
3-Trifluoromethoxy-propionitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trifluoromethoxy-propionitrile is a fluorinated nitrile compound known for its high oxidative stability, low volatility, and non-flammability.
Wirkmechanismus
Target of Action
It is known that the trifluoromethoxy (cf3o) group, which is a part of this compound, has become a novel moiety in various fields because of its unique features .
Mode of Action
The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . This group is often used in the synthesis of CF3O-containing compounds, facilitated by innovative reagents .
Biochemical Pathways
A related compound, a 4-hydroxy-3’-trifluoromethoxy-substituted resveratrol derivative, has been shown to inhibit no production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ros accumulation and the population of apoptotic cells in an oxidative stress cell model .
Pharmacokinetics
A related compound, 3-(2,2,2-trifluoroethoxy)-propionitrile, a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability, has been introduced as an electrolyte solvent for high-energy density li|ncm batteries .
Result of Action
The trifluoromethoxy group is known to facilitate the synthesis of cf3o-containing compounds, making them more accessible .
Action Environment
It is known that the trifluoromethoxy group has unique features that make it a novel moiety in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethoxy-propionitrile typically involves the introduction of the trifluoromethoxy group (CF3O) into the propionitrile structure. One common method involves the reaction of propionitrile with trifluoromethoxylating reagents under controlled conditions. These reagents facilitate the incorporation of the trifluoromethoxy group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve multiple steps, including purification and isolation techniques, to obtain the desired compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Trifluoromethoxy-propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-carboxylic acids, while reduction can produce trifluoromethoxy-alkanes .
Wissenschaftliche Forschungsanwendungen
3-Trifluoromethoxy-propionitrile has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
- 3-Trifluoromethoxy-benzonitrile
- 3-Trifluoromethoxy-phenylacetonitrile
- 3-Trifluoromethoxy-propionic acid
Comparison: Compared to similar compounds, 3-Trifluoromethoxy-propionitrile stands out due to its unique combination of high oxidative stability, low volatility, and non-flammability. These properties make it particularly valuable in applications requiring robust and safe materials .
Eigenschaften
IUPAC Name |
3-(trifluoromethoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)9-3-1-2-8/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUNXWRYTIKYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol](/img/structure/B6335055.png)
![[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol](/img/structure/B6335056.png)


![ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B6335071.png)

![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol](/img/structure/B6335086.png)

![Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B6335092.png)



![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride](/img/structure/B6335136.png)
